7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine
CAS No.:
Cat. No.: VC17539922
Molecular Formula: C11H11NS2
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NS2 |
|---|---|
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 7-thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
| Standard InChI | InChI=1S/C11H11NS2/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2 |
| Standard InChI Key | SVHMIIUWOMIACQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C2=C1C=CS2)C3=CC=CS3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises a bicyclic system where a pyridine ring is fused to a thiophene ring at the [2,3-c] position. The tetrahydro configuration (4H,5H,6H,7H) indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility. The thiophen-2-yl group at position 7 introduces steric and electronic modulation (Figure 1) .
Key Structural Data:
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Molecular Formula: C₁₁H₁₁NS₂
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IUPAC Name: 7-Thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
The stereochemistry remains uncharacterized in most studies, though computational models suggest a chair-like conformation for the tetrahydro ring .
Synthesis and Preparation
Cyclization Strategies
A common synthetic route involves cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. Heating these precursors with formic acid induces ring closure, forming the thieno[2,3-c]pyridine core. Alternative methods include metal-free denitrogenative transformations of 1,2,3-triazoles. For example, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole undergoes acid-mediated cyclization to yield the target compound .
Modified Pomeranz-Fritsch Reaction
Recent advances employ a three-step protocol:
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Triazolation: One-pot synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
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Cyclization: Modified Pomeranz-Fritsch reaction to form thieno[2,3-c] triazolo[1,5-ɑ]pyridine.
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Denitrogenation: Acid-mediated removal of nitrogen to yield 7-(thiophen-2-yl) derivatives .
This method achieves yields of 65–72% and avoids transition-metal catalysts, enhancing scalability .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks at 2920 cm⁻¹ (C-H stretch) and 1580 cm⁻¹ (C=N/C=C) .
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NMR: ¹H NMR (CDCl₃) signals at δ 2.80–3.20 (m, 4H, CH₂), 4.50 (m, 1H, CH), 6.90–7.40 (m, 4H, thiophene and thieno protons) .
Chemical Reactivity
Functionalization Reactions
The tetrahydrothienopyridine core undergoes regioselective modifications:
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Oxidation: MnO₂ selectively oxidizes the tetrahydro ring to a dihydro derivative.
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Electrophilic Substitution: Thiophene substituents undergo bromination at the α-position .
Coordination Chemistry
The nitrogen in the pyridine ring facilitates coordination to transition metals. Ru(II) complexes incorporating this ligand exhibit tunable luminescence, with lifetimes up to 600 ns in ethanol .
Applications
Pharmaceutical Research
Thienopyridines are explored for:
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Antimicrobial Activity: Analogues inhibit Staphylococcus aureus (MIC = 8 µg/mL).
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Anticancer Potential: Ru(II) complexes induce apoptosis in HeLa cells via mitochondrial pathways .
Materials Science
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Molecular Electronics: Ru(II) complexes serve as charge-transfer mediators in organic LEDs .
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Polymer Additives: Thiophene units enhance conductivity in polythiophene composites .
Future Directions
Synthetic Optimization
Developing enantioselective syntheses could enable chiral drug discovery. Flow chemistry may improve cyclization yields .
Biomedical Exploration
Structure-activity relationship (SAR) studies are needed to optimize antimicrobial and anticancer efficacy.
Advanced Materials
Investigating charge-transport properties in thin-film transistors could unlock applications in flexible electronics .
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